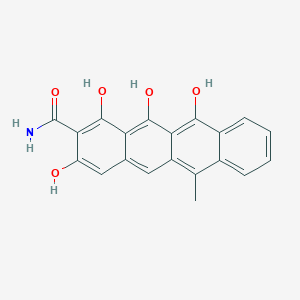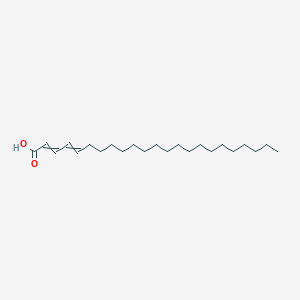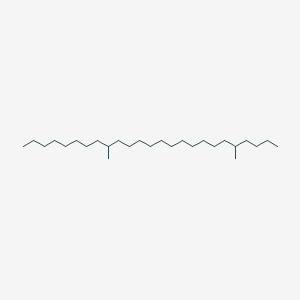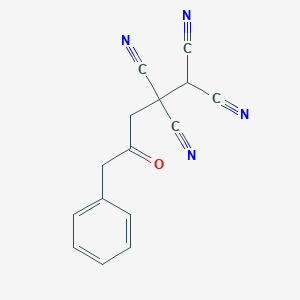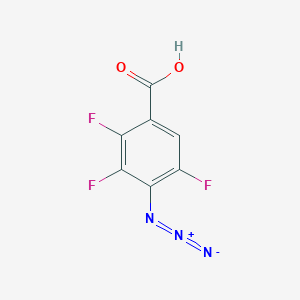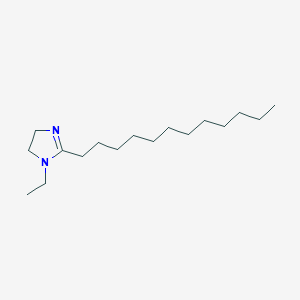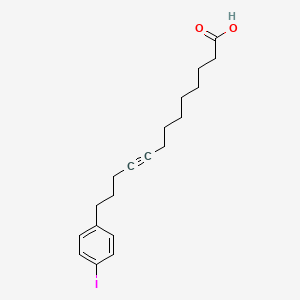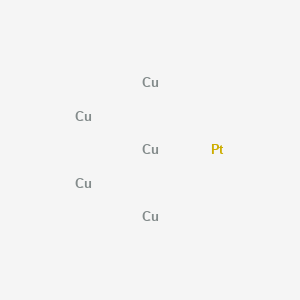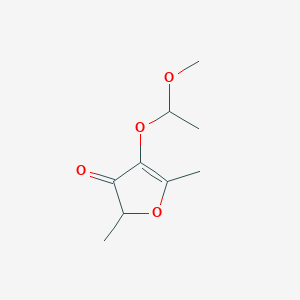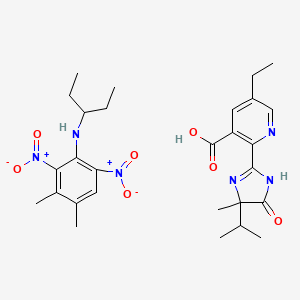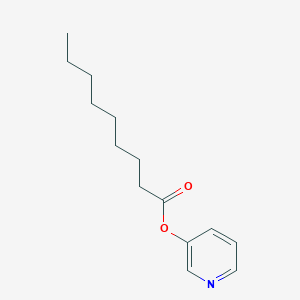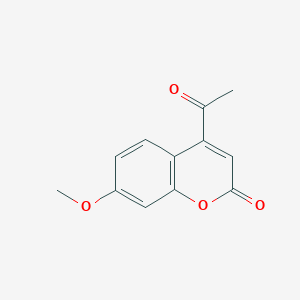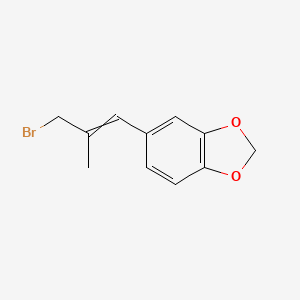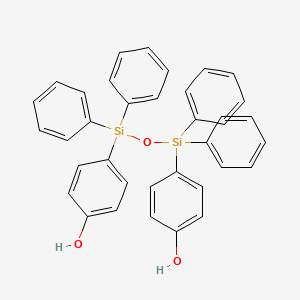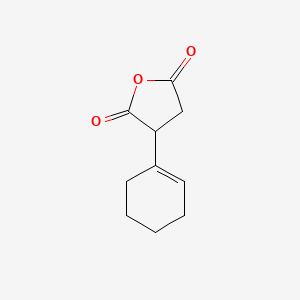
2,5-Furandione, 3-(cyclohexenyl)dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, 3-(cyclohexenyl)dihydro-: is an organic compound with the molecular formula C10H12O3 . It is a derivative of 2,5-furandione, where a cyclohexenyl group is attached to the dihydro form of the molecule. This compound is known for its unique chemical structure and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(cyclohexenyl)dihydro- typically involves the Diels-Alder reaction between maleic anhydride and cyclohexadiene. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(cyclohexenyl)dihydro- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation.
Substitution: It can participate in substitution reactions where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and organometallic compounds are employed under specific conditions.
Major Products:
Oxidation: Oxidized furandione derivatives.
Reduction: Dihydro derivatives with varying saturation levels.
Substitution: Functionalized furandione compounds with new substituents.
Applications De Recherche Scientifique
Chemistry: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Furandione, 3-(cyclohexenyl)dihydro- involves its ability to undergo various chemical reactions, forming reactive intermediates that interact with molecular targets. These interactions can modulate biochemical pathways, leading to specific biological effects. The compound’s reactivity is primarily due to the presence of the furandione moiety, which can participate in nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
2,5-Furandione: The parent compound, known for its reactivity and use in various chemical reactions.
3-Allyldihydro-2,5-furandione: A derivative with an allyl group, used in organic synthesis.
3,4-Dibromodihydro-2,5-furandione: A brominated derivative with unique reactivity.
3-(2-propynyl)dihydro-2,5-furandione: A compound with a propynyl group, used in specialized chemical applications.
Uniqueness: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity compared to other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
3-(cyclohexen-1-yl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNVQUCQOZDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282277 |
Source


|
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120114-17-2 |
Source


|
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
